molecular formula C13H20O2 B1142506 BICYCLO(2.2.1)HEPT-5-ENE-2-CARBOXYLIC ACID, 3-(1-METHYLETHYL)-ETHYL ESTER CAS No. 116126-82-0

BICYCLO(2.2.1)HEPT-5-ENE-2-CARBOXYLIC ACID, 3-(1-METHYLETHYL)-ETHYL ESTER

Cat. No.: B1142506
CAS No.: 116126-82-0
M. Wt: 208.30 g/mol
InChI Key: HJEFAEQTNTXLHL-WRWGMCAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-ethyl ester is a chemical compound with a unique bicyclic structure. This compound is part of the norbornene family, which is known for its strained ring system and reactivity. The compound’s structure includes a bicyclo[2.2.1]heptane framework with a carboxylic acid ester group and an isopropyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-ethyl ester typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, cyclopentadiene is commonly used as the diene, and an appropriate dienophile is selected based on the desired substituents on the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a solvent such as toluene or xylene, and the temperature is carefully regulated to optimize the reaction rate and product formation.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, methyl ester: Similar structure but with a methyl ester group instead of an isopropyl ester.

    Norbornene: The parent compound of the norbornene family, lacking the ester group.

    Bicyclo(2.2.1)heptane: A simpler bicyclic structure without the double bond or ester group.

Uniqueness

Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-ethyl ester is unique due to its specific ester and isopropyl substituents, which confer distinct chemical and physical properties. These features make it valuable in various applications, particularly in organic synthesis and material science.

Properties

CAS No.

116126-82-0

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

ethyl (1R,2R,3R,4S)-3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate

InChI

InChI=1S/C13H20O2/c1-4-15-13(14)12-10-6-5-9(7-10)11(12)8(2)3/h5-6,8-12H,4,7H2,1-3H3/t9-,10+,11-,12-/m1/s1

InChI Key

HJEFAEQTNTXLHL-WRWGMCAJSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@@H]2C[C@H]([C@H]1C(C)C)C=C2

SMILES

CCOC(=O)C1C2CC(C1C(C)C)C=C2

Canonical SMILES

CCOC(=O)C1C2CC(C1C(C)C)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.